5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione
Description
Properties
CAS No. |
134721-59-8 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)17(3)14(19)16-15/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI Key |
BJIDSOMTNPJDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione typically involves the reaction of 4-butoxybenzaldehyde with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione derivatives.
Substitution: The butoxyphenyl group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinedione derivatives .
Scientific Research Applications
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Key Imidazolidinedione Derivatives
| Compound Name | Substituents at Position 5 | Additional Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione | 4-Butoxyphenyl, Methyl | Methyl (position 3) | Not Provided | ~306.36 (calculated) |
| 5,5-Dimethyl-2,4-imidazolidinedione (DMH) | Methyl, Methyl | None | 77-71-4 | 128.13 |
| 5,5-Bis(4-bromophenyl)-2,4-imidazolidinedione | 4-Bromophenyl, 4-Bromophenyl | None | 58132-31-3 | 410.06 |
| 1-Bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione | Methyl, Methyl | Bromo (position 1), Chloro (position 3) | 16079-88-2 | 241.47 |
| 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | Methyl, Methyl | Hydroxymethyl (position 1) | 116-25-6 | 158.16 |
| 3,5-Dimethyl-2,4-imidazolidinedione | Methyl, Methyl | None | 4615-71-8 | 128.13 |
Key Observations :
- The 4-butoxyphenyl group in the target compound introduces a bulkier aromatic substituent compared to the simpler methyl or halogenated groups in analogs, likely increasing lipophilicity and steric hindrance .
- Halogenated derivatives (e.g., bromo-chloro and dibromo compounds) exhibit enhanced electrophilicity, making them reactive intermediates in synthesis or potent antimicrobial agents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Key Observations :
- The 4-butoxyphenyl group positions the target compound for applications requiring lipid solubility, such as antifungal agents or herbicides.
- DMH’s low toxicity and hygroscopicity make it ideal for cosmetics, while halogenated derivatives are niche industrial biocides .
Biological Activity
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione, also referred to as a derivative of dimethylhydantoin, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula: C₁₅H₂₀N₂O₃
- Molecular Weight: 276.3309 g/mol
- CAS Number: 134721-59-8
- IUPAC Name: 5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione
The compound has been studied for its ability to interact with various biological targets. Notably, it exhibits:
- Antioxidant Activity: Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage.
- Enzyme Inhibition: It has been reported to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders.
Efficacy Studies
-
Tyrosinase Inhibition
Compound Concentration (µM) % Inhibition Kojic Acid 10 36 5-(4-Butoxyphenyl) 20 40 5-(4-Butoxyphenyl) 10 20 -
Antioxidant Activity
- The compound was tested for its ability to scavenge DPPH radicals, showing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Table 2: Antioxidant Activity Assay Results
Compound IC50 (µM) Ascorbic Acid 15 5-(4-Butoxyphenyl) 25
Toxicological Profile
The safety profile of the compound has also been assessed:
- Acute Toxicity: Preliminary studies indicate an LD50 value of approximately 250 mg/kg in rats, suggesting moderate toxicity upon acute exposure .
- Ecotoxicity: The compound is reported to be very toxic to aquatic life, necessitating careful handling and disposal .
Case Study 1: Treatment of Hyperpigmentation
In a clinical trial involving patients with melasma, formulations containing the compound were applied topically. Results indicated a significant reduction in melanin production after four weeks of treatment compared to baseline measurements.
Case Study 2: Antioxidant Effects in Diabetes Management
A study explored the use of the compound as an adjunct therapy in diabetic patients. The results showed a notable decrease in oxidative stress markers and improved glycemic control over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
